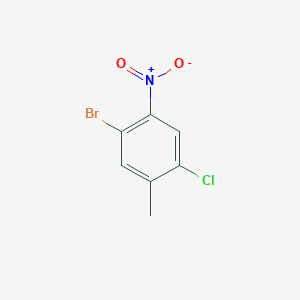
5-Bromo-2-chloro-4-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-nitrotoluene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of toluene, where the benzene ring is substituted with bromine, chlorine, and nitro groups. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-nitrotoluene typically involves the regioselective bromination and chlorination of nitrotoluene derivatives. One common method is the bromination of 2-chloro-4-nitrotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-nitrotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Reduction: H2/Pd-C
Oxidation: KMnO4
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Carboxylic Acids: Oxidation of the methyl group forms carboxylic acids.
Substituted Aromatics: Nucleophilic substitution forms various substituted aromatic compounds
Scientific Research Applications
5-Bromo-2-chloro-4-nitrotoluene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and dyes.
Medicinal Chemistry: It is employed in the synthesis of medicinal intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring influences the reactivity and selectivity of the compound in various chemical reactions. These substituents can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrotoluene
- 2-Chloro-4-nitrotoluene
- 4-Bromo-2-nitrotoluene
- 2-Bromo-5-nitrotoluene
Uniqueness
5-Bromo-2-chloro-4-nitrotoluene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and nitro groups allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
1160573-61-4 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 |
InChI Key |
SJHVPHZZWINMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)
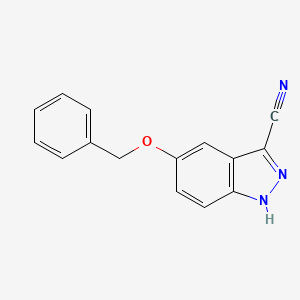

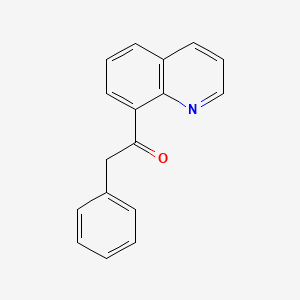
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
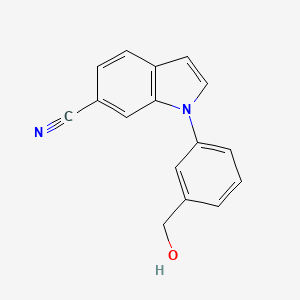

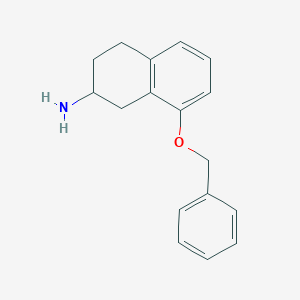

![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)


![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

